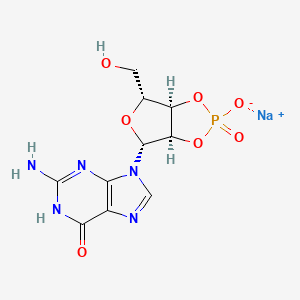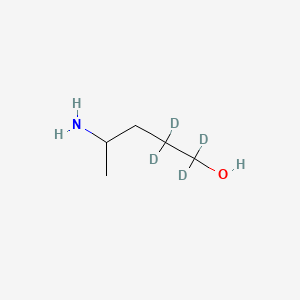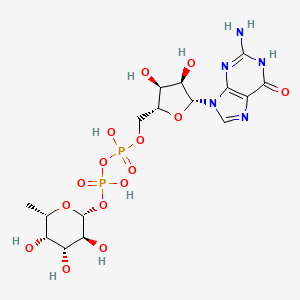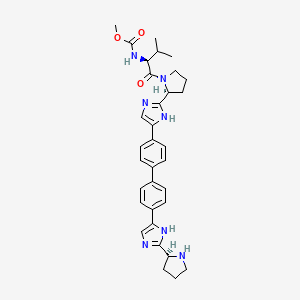
Guanosine 2',3'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 2’,3’-cyclic monophosphate sodium salt is a cyclic phosphate ester of guanosine, where both the 2’- and 3’-hydroxy groups are esterified by phosphoric acid . This compound is a positional isomer of the natural second messenger 3’,5’-cyclic guanosine monophosphate . It has a molecular formula of C10H11N5O7PNa and a molecular weight of 367.19 g/mol .
Applications De Recherche Scientifique
Guanosine 2’,3’-cyclic monophosphate sodium salt has diverse applications in scientific research:
Molecular Biology: It is used to study RNA catalytic cleavage and the role of cyclic nucleotides in cellular signaling pathways.
Neuroscience: The compound is involved in research on neuronal signaling and the regulation of neurotransmitter release.
Biochemistry: The compound serves as a model substrate for studying enzyme kinetics and the mechanisms of nucleotide-binding proteins.
Mécanisme D'action
Target of Action
The primary target of Guanosine 2’,3’-cyclic monophosphate sodium salt, also known as 2’,3’-cGMP sodium, is cGMP-dependent protein kinase (PKG) . PKG plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’,3’-cGMP sodium acts as a cGMP analogue . It interacts with its target, PKG, leading to the activation of this kinase . This interaction results in the phosphorylation of various proteins, altering their activity and thereby influencing numerous cellular processes .
Biochemical Pathways
The action of 2’,3’-cGMP sodium involves several biochemical pathways. It is generated by guanylate cyclases . The activated PKG can then influence various downstream effects, such as the regulation of cyclic nucleotide gated channels, cGMP-regulated phosphodiesterases, and other cGMP-dependent kinases .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of PKG by 2’,3’-cGMP sodium leads to various molecular and cellular effects. For instance, it can suppress apoptosis in rat ovarian follicles . It also plays a significant role in the action of nitric oxide in many cell types .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The specific function of Guanosine 2’,3’-cyclic monophosphate sodium salt in biochemical reactions is less understood compared to 3’,5’-cGMP. It is known that 3’,5’-cGMP acts as a major intracellular second messenger , and its most likely mechanism of action is the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface .
Cellular Effects
The cellular effects of Guanosine 2’,3’-cyclic monophosphate sodium salt are not well-studied. It is known that 3’,5’-cGMP, a similar compound, can relax smooth muscle and control the efficacy of neurotransmitter release .
Molecular Mechanism
The molecular mechanism of Guanosine 2’,3’-cyclic monophosphate sodium salt is not well-understood. It is known that 3’,5’-cGMP, a similar compound, activates intracellular protein kinases .
Temporal Effects in Laboratory Settings
The temporal effects of Guanosine 2’,3’-cyclic monophosphate sodium salt in laboratory settings are not well-documented. It is soluble in water and is typically stored at -20°C .
Metabolic Pathways
The metabolic pathways involving Guanosine 2’,3’-cyclic monophosphate sodium salt are not well-documented. It is known that 3’,5’-cGMP, a similar compound, is derived from guanosine triphosphate (GTP) and is synthesized by guanylate cyclase (GC) .
Méthodes De Préparation
The synthesis of guanosine 2’,3’-cyclic monophosphate sodium salt typically involves the cyclization of guanosine monophosphate. This process can be catalyzed by enzymes or achieved through chemical synthesis. The compound is often prepared in a lyophilized or crystallized sodium salt form . Industrial production methods may involve large-scale enzymatic reactions or chemical synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.
Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Guanosine 2’,3’-cyclic monophosphate sodium salt is unique due to its specific cyclic phosphate ester structure. Similar compounds include:
Guanosine 3’,5’-cyclic monophosphate sodium salt: A natural second messenger involved in various cellular processes.
Adenosine 2’,3’-cyclic monophosphate sodium salt: Another cyclic nucleotide with similar properties but different biological roles.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A cyclic nucleotide used in similar research applications.
These compounds share structural similarities but differ in their specific biological functions and applications.
Propriétés
Numéro CAS |
15718-49-7 |
|---|---|
Formule moléculaire |
C10H12N5O7P |
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
UASRYODFRYWBRC-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Description physique |
Solid |
Numéros CAS associés |
15718-49-7 (mono-hydrochloride salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[3-[[(2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenz](/img/new.no-structure.jpg)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



